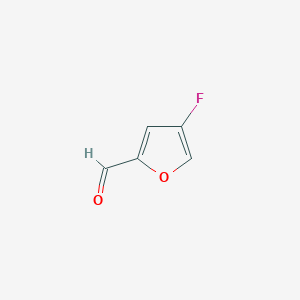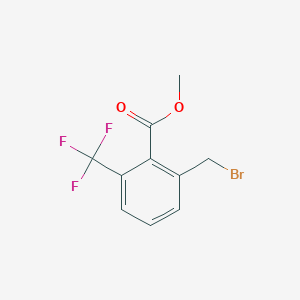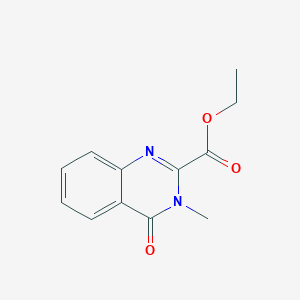
4-Fluorofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, a heterocyclic aromatic compound, where a fluorine atom is substituted at the fourth position and an aldehyde group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-2-carbaldehyde typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-2-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor can optimize the reaction conditions, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Fluorofuran-2-carboxylic acid.
Reduction: 4-Fluorofuran-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Fluorofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparación Con Compuestos Similares
Furan-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluorofuran-2-carbaldehyde: Fluorine atom is at a different position, leading to different reactivity and properties.
2-Fluorofuran-3-carbaldehyde: Another positional isomer with distinct chemical behavior
Uniqueness: 4-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
675103-43-2 |
|---|---|
Fórmula molecular |
C5H3FO2 |
Peso molecular |
114.07 g/mol |
Nombre IUPAC |
4-fluorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H |
Clave InChI |
ZYSQCKYCBRQBHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)




